Rubricauloside
Description
It is described as a white, crystalline powder with specific melting points and optical rotation properties .
Properties
CAS No. |
134018-84-1 |
|---|---|
Molecular Formula |
C27H38O15 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
8-[3-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C27H38O15/c1-26(2,17(29)7-13-15(37-4)8-14(36-3)12-5-6-18(30)41-22(12)13)42-24-21(33)20(32)19(31)16(40-24)9-38-25-23(34)27(35,10-28)11-39-25/h5-6,8,16-17,19-21,23-25,28-29,31-35H,7,9-11H2,1-4H3 |
InChI Key |
CKHYWBSGQWYTKJ-HWAFJUEJSA-N |
SMILES |
CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |
Canonical SMILES |
CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,7-dimethoxy-8-(2'-hydroxy-3'-methyl-3'-O-beta-D-apiofuranosyl(1-6)-beta-D-glucopyranosylbutyl)coumarin rubricauloside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Rubricauloside with structurally or functionally related compounds, based on their sources, physicochemical properties, and reported biological activities:
Key Findings:
Structural and Functional Diversity : this compound differs from Rubrofusarin and its derivatives in lacking reported cytotoxic or neuroactive effects. Its glycosidic nature may confer solubility or metabolic stability advantages over alkaloid-like compounds such as Rubrofusarin .
Pharmacological Gaps : While this compound’s analogs like Acetylgomisin O and Rubrofusarin-6-β-gentiobioside are linked to specific activities (e.g., hepatoprotection), this compound itself lacks mechanistic or clinical data, underscoring a critical research gap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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